molecular formula C15H13N3O4S B5685910 N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide

Cat. No.: B5685910
M. Wt: 331.3 g/mol
InChI Key: SKSKDUFLQGWLBK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide is a complex organic compound with a unique structure that combines a quinoxaline core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with a quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoxaline core or the sulfonamide group.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: This compound shares the 3-methylphenyl group but lacks the quinoxaline and sulfonamide functionalities.

    N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine: This compound has a similar aromatic structure but differs in its functional groups and overall molecular architecture.

Uniqueness

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-3-2-4-10(7-9)18-23(21,22)11-5-6-12-13(8-11)17-15(20)14(19)16-12/h2-8,18H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSKDUFLQGWLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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